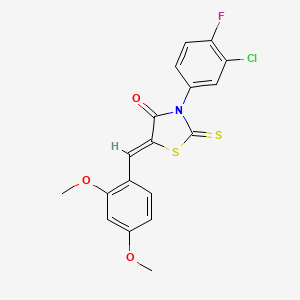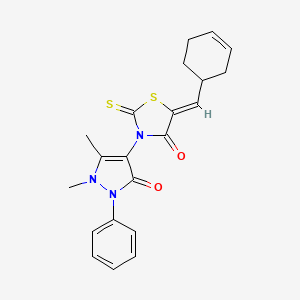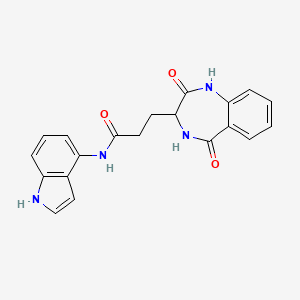
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents include:
- Aldehydes: 3-chloro-4-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde
- Thiazolidinone derivatives
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
- Oxidation products: Sulfoxides, sulfones
- Reduction products: Thiols, reduced thiazolidinones
- Substitution products: Functionalized aromatic derivatives
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex molecules
- Studied for their reactivity and stability under various conditions
Biology
- Investigated for their potential as enzyme inhibitors
- Studied for their antimicrobial and antifungal properties
Medicine
- Potential applications in drug development for treating various diseases
- Evaluated for their anti-inflammatory and anticancer activities
Industry
- Used in the development of new materials with specific properties
- Potential applications in agricultural chemicals
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:
- Enzymes: Inhibition of key enzymes involved in disease pathways
- Receptors: Binding to receptors to modulate biological responses
- Pathways: Interference with cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinones with different substituents on the phenyl ring
- Compounds with similar structural frameworks but different functional groups
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring
- The specific arrangement of methoxy groups on the benzylidene moiety
- Unique biological activities and potential applications
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C18H13ClFNO3S2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-12-5-3-10(15(9-12)24-2)7-16-17(22)21(18(25)26-16)11-4-6-14(20)13(19)8-11/h3-9H,1-2H3/b16-7- |
InChI Key |
MUTYQANVQUKZFP-APSNUPSMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12166981.png)

![N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167007.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B12167010.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)
![N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12167030.png)
![4-[3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12167031.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12167034.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167043.png)
![3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B12167047.png)

